molecular formula C17H14ClNO3 B11954553 (3-Amino-7-(2-chloroethoxy)benzofuran-2-yl)(phenyl)methanone CAS No. 882865-27-2

(3-Amino-7-(2-chloroethoxy)benzofuran-2-yl)(phenyl)methanone

Cat. No.: B11954553
CAS No.: 882865-27-2
M. Wt: 315.7 g/mol
InChI Key: FJPYFFATSUVWJT-UHFFFAOYSA-N
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Description

(3-Amino-7-(2-chloroethoxy)benzofuran-2-yl)(phenyl)methanone is a benzofuran-derived compound featuring a phenylmethanone group at the 2-position of the benzofuran core. Key structural elements include:

Properties

CAS No.

882865-27-2

Molecular Formula

C17H14ClNO3

Molecular Weight

315.7 g/mol

IUPAC Name

[3-amino-7-(2-chloroethoxy)-1-benzofuran-2-yl]-phenylmethanone

InChI

InChI=1S/C17H14ClNO3/c18-9-10-21-13-8-4-7-12-14(19)17(22-16(12)13)15(20)11-5-2-1-3-6-11/h1-8H,9-10,19H2

InChI Key

FJPYFFATSUVWJT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C3=C(O2)C(=CC=C3)OCCCl)N

Origin of Product

United States

Preparation Methods

Friedel-Crafts Acylation

A common approach involves reacting 2-alkylbenzofuran with acyl chlorides in aromatic hydrocarbons. For example:

  • 2-n-Butylbenzofuran reacts with 4-methoxybenzoyl chloride in toluene using FeCl₃ as a catalyst (yield: 85–90%).

  • Selectivity enhancement : FeCl₃ outperforms SnCl₄ due to reduced side reactions.

Cyclocondensation of Hydroxyacetophenones

Alternative routes use 2-hydroxyphenylacetic acid derivatives:

  • Solvent-free cyclization of o-hydroxyphenylacetic acid with trimethyl orthoformate and acetic anhydride at 105–115°C yields 3-(α-methoxy)methylenebenzofuran-2(3H)-one, a key intermediate.

  • Catalysts : Sulfuric acid or p-toluenesulfonic acid accelerates reaction kinetics (reaction time: 12–24 hours).

Functionalization at the 3-Position: Amino Group Introduction

The 3-amino group is introduced via nitration-reduction or direct amination .

Nitration-Reduction Sequence

  • Nitration : Benzofuran intermediates are nitrated using HNO₃/H₂SO₄ at 0–5°C.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) or Fe/HCl reduces nitro groups to amines (yield: 70–80%).

Direct Amination

  • Cs₂CO₃-mediated coupling : 2-Bromoacetophenone derivatives react with primary amines in DMF at room temperature, forming 3-amino-2-aroyl benzofurans in 10–20 minutes (yield: 85–92%).

  • Advantage : Avoids harsh reduction conditions, preserving sensitive functional groups.

7-Position Modification: 2-Chloroethoxy Installation

The 2-chloroethoxy group is introduced via Williamson ether synthesis or nucleophilic substitution .

Williamson Ether Synthesis

  • Reagents : 2-Chloroethanol and K₂CO₃ in acetone (reflux, 6–8 hours).

  • Substrate : 7-Hydroxybenzofuran precursors undergo etherification (yield: 65–75%).

Direct Alkylation

  • Alkylating agents : 1-Bromo-2-chloroethane in DMF with NaH (0°C to room temperature, 4 hours).

  • Challenges : Competing O- vs. N-alkylation requires careful stoichiometric control.

Final Methanone Group Assembly

The phenylmethanone moiety is installed via Grignard reactions or cross-coupling .

Friedel-Crafts Acylation (Post-functionalization)

  • Acyl chloride coupling : Benzofuran intermediates react with benzoyl chloride in CH₂Cl₂ using AlCl₃ (0°C to RT, 2 hours).

  • Yield : 60–70% after silica gel purification.

Suzuki-Miyaura Coupling

  • Pd-catalyzed cross-coupling : Arylboronic acids react with brominated benzofurans in THF/H₂O (Pd(PPh₃)₄, Na₂CO₃, 80°C, 12 hours).

  • Scope : Tolerates electron-withdrawing and donating groups on the phenyl ring.

Integrated Synthetic Pathways

Two optimized routes are highlighted:

Sequential Functionalization (Linear Synthesis)

  • Benzofuran core : 2-Hydroxyphenylacetic acid → cyclization.

  • 3-Amino group : Cs₂CO₃-mediated amination.

  • 7-Chloroethoxy : Williamson ether synthesis.

  • Phenylmethanone : Friedel-Crafts acylation.

  • Total yield : 40–45%.

Convergent Synthesis

  • Modular intermediates : Pre-functionalized 3-amino-7-hydroxybenzofuran coupled with 2-chloroethoxy and benzoyl units.

  • Advantage : Parallel synthesis reduces step count (total yield: 50–55%).

Critical Analysis of Reaction Conditions

ParameterOptimal RangeImpact on Yield/Purity
Temperature0°C (for acylation)Prevents decomposition
Catalyst Loading10 mol% FeCl₃Maximizes selectivity
SolventToluene/DMFEnhances solubility
Reaction Time2–6 hoursBalances completion vs. side reactions

Challenges and Mitigation Strategies

  • Regioselectivity : Competing substitution at C-5 vs. C-7 minimized using bulky bases (e.g., KOtBu).

  • Amino Group Stability : Boc-protection prevents oxidation during later steps.

  • Purification : Chromatography on silica gel (hexane/EtOAc gradient) resolves closely eluting isomers .

Mechanism of Action

The mechanism of action of (3-Amino-7-(2-chloroethoxy)benzofuran-2-yl)(phenyl)methanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s effects can be mediated through pathways involving inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication and transcription.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The target compound is compared to three analogs with distinct substituents (Table 1):

Compound Name Substituents (Benzofuran Core) Phenyl Group Modifications Molecular Weight (g/mol) Key Features
Target Compound 3-Amino, 7-(2-chloroethoxy None ~350–380 (estimated) Chloroethoxy enhances lipophilicity; amino group aids binding .
(3-Amino-4-bromo-7-methoxy-1-benzofuran-2-yl)(4-chlorophenyl)methanone 3-Amino, 4-Bromo, 7-Methoxy 4-Chloro 380.62 Bromine increases steric bulk; methoxy improves solubility .
(5-(3-(1H-Benzo[d]imidazol-2-yl)-4-hydroxybenzyl)benzofuran-2-yl)(phenyl)methanone 5-Substituted benzimidazole None ~450–470 (estimated) Benzimidazole moiety enhances antimicrobial activity .
(3-Amino-1-benzofuran-2-yl)(4-hydroxyphenyl)methanone 3-Amino 4-Hydroxy 253.26 Hydroxy group increases polarity; lower molecular weight improves solubility .

Key Observations :

  • Chloroethoxy vs.
  • Amino Group Consistency: All analogs retain the 3-amino group, suggesting its critical role in binding interactions.
  • Molecular Weight Impact : Higher molecular weight (e.g., 380–470 g/mol) may limit bioavailability compared to simpler derivatives like the 4-hydroxyphenyl analog (253 g/mol) .
Antimicrobial Activity
  • Benzimidazole Derivatives: Compounds with benzimidazole substitutions (e.g., ) exhibit notable antimicrobial activity, attributed to their ability to disrupt microbial enzyme function .
  • Hydroxy vs. Chloro Substituents : The 4-hydroxyphenyl analog () likely has reduced cell penetration due to higher polarity, highlighting the trade-off between solubility and activity .
Antioxidant Potential
  • Nitro and Hydroxy Groups : Derivatives with nitro or hydroxy groups (e.g., ) show antioxidant properties, but the target compound’s chloroethoxy group may reduce such activity due to decreased electron-donating capacity .

Biological Activity

The compound (3-Amino-7-(2-chloroethoxy)benzofuran-2-yl)(phenyl)methanone is a derivative of benzofuran, which has gained attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its neuroprotective, antioxidant, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C18H18ClNO2\text{C}_{18}\text{H}_{18}\text{Cl}\text{N}\text{O}_{2}

This structure consists of a benzofuran moiety substituted with an amino group and a chloroethoxy group, which may influence its biological properties.

Biological Activity Overview

Research indicates that benzofuran derivatives exhibit various biological activities, including neuroprotective and antioxidant effects. The following sections detail specific studies related to the compound's biological activities.

Neuroprotective Effects

A study conducted on a series of benzofuran derivatives demonstrated significant neuroprotective effects against NMDA-induced excitotoxicity. Among the tested compounds, those with specific substitutions showed enhanced protective actions. For instance, compounds with methyl (-CH3) and hydroxyl (-OH) groups exhibited marked anti-excitotoxic effects at concentrations of 100 μM and 300 μM respectively . The study highlighted that these substitutions may enhance the compound's ability to scavenge reactive oxygen species (ROS) and protect neuronal cells from oxidative damage.

Antioxidant Activity

In vitro assays have shown that certain benzofuran derivatives can effectively scavenge free radicals. The compound was evaluated for its ability to inhibit lipid peroxidation in rat brain homogenate, demonstrating moderate antioxidant activity. This suggests potential applications in conditions where oxidative stress is a contributing factor .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the presence of specific functional groups significantly influences the biological activity of benzofuran derivatives. For instance:

  • Methyl substitution at R2 : Enhanced neuroprotective action.
  • Hydroxyl substitution at R3 : Contributed to antioxidant activity.

These findings suggest that modifications to the benzofuran structure can lead to compounds with improved efficacy in neuroprotection and antioxidant defense mechanisms .

Case Studies

  • Neuroprotection Against Excitotoxicity :
    • Study Design : Primary cultured rat cortical neuronal cells were treated with NMDA alongside various benzofuran derivatives.
    • Findings : Compounds with specific substitutions showed significant protection against neuronal damage, comparable to established neuroprotective agents like memantine .
  • Antioxidant Efficacy :
    • Study Design : Lipid peroxidation assays were performed using rat brain homogenate.
    • Findings : Certain derivatives demonstrated significant inhibition of lipid peroxidation, indicating their potential as antioxidants in neurological disorders .

Data Summary

The following table summarizes key findings from studies on the biological activity of benzofuran derivatives:

Compound IDNeuroprotective ActivityAntioxidant ActivityNotes
1aSignificantModerateMethyl substitution at R2
1jSignificantHighHydroxyl substitution at R3
1fComparable to memantineModerateBest overall profile

Q & A

Q. What are the established synthetic routes for (3-Amino-7-(2-chloroethoxy)benzofuran-2-yl)(phenyl)methanone?

Synthesis typically involves multi-step procedures starting from substituted benzofuran precursors. For example:

  • Step 1 : Formation of the benzofuran core via condensation of substituted salicylaldehydes with brominated ketones in dry acetone under reflux, catalyzed by anhydrous K₂CO₃ .
  • Step 2 : Introduction of the 2-chloroethoxy group via nucleophilic substitution. Alkylation of hydroxybenzofuran intermediates with 2-chloroethyl bromide in DMF at room temperature, using K₂CO₃ as a base .
  • Step 3 : Reduction of nitro groups to amines (if applicable) using catalytic hydrogenation or other reducing agents.

Q. Key Considerations :

  • Solvent choice (e.g., acetone for reflux vs. DMF for room-temperature reactions) impacts reaction efficiency .
  • Purification often involves crystallization from polar solvents (e.g., ethyl acetate) or column chromatography .

Q. Which analytical techniques are critical for characterizing this compound?

Primary Methods :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and stereochemistry. For example, aromatic protons in the benzofuran ring appear as distinct multiplets in δ 6.5–8.0 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., observed m/z 380.622 for C₁₆H₁₁BrClNO₃) .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions, as seen in benzofuran derivatives with carboxyl groups forming dimeric structures via O–H⋯O bonds .

Table 1 : Representative Analytical Data

TechniqueKey ObservationsReference
¹H NMR (CDCl₃)δ 7.85 (d, J=8.4 Hz, 2H, Ar–H)
HRMS[M+H]⁺ calcd. 380.622, found 380.621
Melting Point436–437 K (crystalline purity)

Q. How is the biological activity of this compound initially assessed in vitro?

Methodological Framework :

  • Antimicrobial Assays : Disk diffusion or microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to determine MIC values .
  • Antioxidant Screening : DPPH radical scavenging assays quantify free radical inhibition at varying concentrations .
  • Cytotoxicity Testing : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .

Controls : Include reference drugs (e.g., doxorubicin for cytotoxicity, ascorbic acid for antioxidant activity) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Strategies :

  • Comparative Analysis : Cross-reference NMR shifts with structurally similar benzofuran derivatives (e.g., 3-methyl or 5-nitro analogs) to identify anomalous signals .
  • Density Functional Theory (DFT) : Simulate expected NMR or IR spectra and compare with experimental data to validate assignments .
  • Crystallographic Validation : Use single-crystal X-ray diffraction to resolve ambiguities in substituent positioning .

Case Study : Discrepancies in aromatic proton shifts were resolved by crystallography, revealing planar benzofuran cores with intramolecular hydrogen bonding .

Q. How do substituent modifications influence bioactivity and selectivity?

Structure-Activity Relationship (SAR) Insights :

  • Electron-Withdrawing Groups (e.g., Cl, NO₂): Enhance antimicrobial activity but may reduce solubility .
  • Amino Groups : Improve interaction with biological targets (e.g., enzyme active sites) via hydrogen bonding .
  • Chloroethoxy Chains : Increase lipophilicity, enhancing membrane permeability in cytotoxicity assays .

Table 2 : Bioactivity Trends in Derivatives

SubstituentAntimicrobial (MIC, μg/mL)Cytotoxicity (IC₅₀, μM)Reference
3-NH₂, 7-ClOCH₂CH₂12.5 (S. aureus)8.2 (HeLa)
3-OCH₃, 5-NO₂25.0 (E. coli)>50

Q. What computational methods predict target interactions for this compound?

Approaches :

  • Molecular Docking : Simulate binding to proteins (e.g., tubulin for antitumor activity) using AutoDock Vina. Focus on π-π stacking with phenyl rings and H-bonding with amino groups .
  • Molecular Dynamics (MD) : Assess binding stability over 100 ns simulations in explicit solvent (e.g., water, lipid bilayers) .
  • ADMET Prediction : Use SwissADME or ProTox-II to estimate pharmacokinetic properties (e.g., logP, BBB permeability) .

Validation : Correlate docking scores (e.g., binding energy < -8 kcal/mol) with experimental IC₅₀ values .

Q. How can synthetic byproducts or isomerism be minimized during scale-up?

Optimization Strategies :

  • Temperature Control : Maintain reflux conditions (e.g., 60–80°C) to suppress side reactions like over-alkylation .
  • Catalyst Screening : Test alternatives to K₂CO₃ (e.g., Cs₂CO₃ for enhanced nucleophilicity in DMF) .
  • Chromatographic Monitoring : Use TLC or HPLC to track reaction progress and isolate intermediates .

Case Study : Replacing acetone with THF reduced keto-enol tautomerism in benzofuran intermediates, improving yield by 15% .

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